4-Isopropylbenzyl methyl ether

Catalog No.
S15030963
CAS No.
73789-85-2
M.F
C11H16O
M. Wt
164.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isopropylbenzyl methyl ether

CAS Number

73789-85-2

Product Name

4-Isopropylbenzyl methyl ether

IUPAC Name

1-(methoxymethyl)-4-propan-2-ylbenzene

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

InChI

InChI=1S/C11H16O/c1-9(2)11-6-4-10(5-7-11)8-12-3/h4-7,9H,8H2,1-3H3

InChI Key

USDZMJSIPOOFFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC

4-Isopropylbenzyl methyl ether is an organic compound belonging to the class of ethers, characterized by the presence of an isopropyl group attached to a benzyl moiety, with a methyl ether functional group. Its chemical structure can be represented as C12_{12}H18_{18}O, indicating it contains 12 carbon atoms, 18 hydrogen atoms, and one oxygen atom. This compound is notable for its potential applications in organic synthesis and as a solvent in various

The primary reaction involving ethers like 4-Isopropylbenzyl methyl ether is the cleavage of the C–O bond, typically facilitated by strong acids such as hydroiodic acid or hydrobromic acid. The cleavage can proceed via two main mechanisms:

  • SN_N1 Mechanism: Involves the formation of a carbocation intermediate, particularly favored when tertiary or benzylic carbocations can be stabilized.
  • SN_N2 Mechanism: A concerted reaction where the nucleophile attacks the less hindered carbon atom directly, leading to the formation of an alcohol and an alkyl halide .

For example, when treated with hydroiodic acid, 4-Isopropylbenzyl methyl ether may yield 4-isopropylbenzyl iodide and methanol .

4-Isopropylbenzyl methyl ether can be synthesized through several methods:

  • Alkylation Reactions: The compound can be synthesized by reacting 4-isopropylbenzyl alcohol with methyl iodide in the presence of a base such as potassium carbonate. This method utilizes nucleophilic substitution to form the ether bond.
  • Condensation Reactions: Another approach involves the condensation of 4-isopropylbenzaldehyde with methanol in the presence of an acid catalyst, facilitating the formation of the ether through dehydration.

These methods highlight the versatility in synthesizing ethers through both nucleophilic substitution and condensation reactions.

4-Isopropylbenzyl methyl ether has several applications:

  • Solvent: Due to its relatively low toxicity and good solvating properties, it can be employed as a solvent in organic reactions.
  • Intermediate in Organic Synthesis: This compound may serve as a precursor or intermediate in the synthesis of more complex organic molecules.
  • Potential Use in Pharmaceuticals: Ethers are often explored for their roles in drug design and development due to their ability to modify solubility and bioavailability.

Several compounds share structural similarities with 4-Isopropylbenzyl methyl ether. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Ethyl benzeneC8_8H10_10Aromatic hydrocarbon; lacks ether functionality
Benzyl methyl etherC9_9H12_12OSimpler structure; no isopropyl group
Isopropyl phenyl etherC9_9H12_12OContains isopropyl but lacks benzyl functionality
4-Methylbenzyl methyl etherC10_10H14_14OMethyl group instead of isopropyl; similar reactivity

The presence of both an isopropyl group and a benzene ring distinguishes 4-Isopropylbenzyl methyl ether from these similar compounds, potentially affecting its reactivity and solvation properties compared to simpler ethers or hydrocarbons.

Reductive Etherification Approaches Using Aromatic Aldehydes

Reductive etherification offers a direct route to 4-isopropylbenzyl methyl ether by coupling 4-isopropylbenzaldehyde (cuminaldehyde) with methanol under reducing conditions. Chlorodimethylsilane (CDMS)-mediated systems have emerged as robust platforms for this transformation, leveraging the dual role of CDMS as a Lewis acid and reducing agent. In a typical procedure, cuminaldehyde reacts with methanol in nitromethane at room temperature, with CDMS (6 equivalents) facilitating the simultaneous reduction of the aldehyde group and ether bond formation.

The mechanism proceeds through initial activation of the aldehyde carbonyl by CDMS, followed by nucleophilic attack of methanol to form a hemiacetal intermediate. Subsequent hydride transfer from CDMS yields the ether product, with methanol as the sole byproduct. Optimization studies demonstrate that excess CDMS (6–7.5 equivalents) maximizes yields (up to 93% alternating ether units). Alternative silanes, such as triethylsilane, show inferior performance due to reduced Lewis acidity.

Table 1. Reductive Etherification Conditions and Outcomes

CatalystSolventCDMS (equiv)Yield (%)Reference
CDMSNitromethane693
Et₃SiHTHF668

This method’s advantages include mild conditions (room temperature) and compatibility with moisture-sensitive substrates.

Nucleophilic Substitution Strategies with Benzyl Halide Precursors

Nucleophilic substitution involving 4-isopropylbenzyl halides and methoxide ions is a classical yet efficient approach. 4-Isopropylbenzyl chloride, synthesized via chlorination of 4-isopropylbenzyl alcohol (derived from cuminaldehyde reduction), reacts with sodium methoxide in dimethylformamide (DMF) at 20–25°C. The reaction proceeds through an SN2 mechanism, with DMF stabilizing the transition state and enhancing nucleophilicity.

Recent advancements employ metal-free conditions, where aryl methyl ethers undergo ipso-substitution with methoxide ions in polar aprotic solvents. This strategy avoids transition metals, simplifying purification and reducing costs. For example, 4-isopropylbenzyl chloride reacts with methanol in the presence of potassium carbonate, achieving yields of 84–89%.

Table 2. Nucleophilic Substitution Parameters

SubstrateBaseSolventTemp (°C)Yield (%)
4-Isopropylbenzyl chlorideNaOMeDMF2089
4-Isopropylbenzyl bromideK₂CO₃DMF2584

Steric hindrance from the isopropyl group marginally slows kinetics but does not compromise overall efficiency.

Catalytic Dehydration of Alcohol Intermediates

Catalytic dehydration of 4-isopropylbenzyl alcohol and methanol provides an alternative pathway, particularly effective with Brønsted acid catalysts. Phosphotungstic acid (HPW) supported on γ-alumina demonstrates superior performance, achieving 91.7% glycerol conversion in analogous systems. Adapted for 4-isopropylbenzyl methyl ether synthesis, HPW (10 wt% loading) facilitates methanol dehydration at 120–150°C, with yields exceeding 85%.

The mechanism involves protonation of the hydroxyl group, followed by nucleophilic attack by methanol and water elimination. Catalyst pretreatment with nitric acid enhances surface acidity, improving monomethyl ether selectivity.

Table 3. Dehydration Catalyst Performance

CatalystLoading (wt%)Temp (°C)Yield (%)
HPW/Al₂O₃1015085
H₂SO₄1513072

Continuous Flow Synthesis Optimization

Continuous flow systems enhance the scalability and safety of nucleophilic substitution and dehydration routes. In a representative setup, 4-isopropylbenzyl chloride and sodium methoxide are pumped through a tubular reactor at 0.5 mL/min, achieving 94% conversion in 10 minutes. Precise temperature control (25°C) and turbulent flow regimes minimize byproduct formation.

For dehydration reactions, fixed-bed reactors with HPW/Al₂O₃ catalysts enable continuous methanol feeding, extending catalyst lifespans to 3.5 hours. Automated solvent recovery systems further improve sustainability.

Table 4. Flow Synthesis Parameters

ParameterNucleophilic SubstitutionDehydration
Residence time (min)1030
Temp (°C)25150
Conversion (%)9491

The synthesis of 4-isopropylbenzyl methyl ether represents a significant challenge in organic chemistry due to the specific structural requirements and the need for precise control over reaction conditions [1]. The formation of ether bonds through catalytic mechanisms has evolved considerably, encompassing traditional alkali-mediated approaches and modern transition metal-catalyzed methodologies [2] [3]. Understanding these mechanisms is crucial for optimizing synthetic routes and achieving high selectivity in ether bond formation [4].

Alkali-Mediated Williamson Ether Synthesis Modifications

The traditional Williamson ether synthesis has undergone significant modifications to enhance its applicability to complex aromatic systems such as 4-isopropylbenzyl methyl ether [2] [5]. The fundamental mechanism involves the nucleophilic displacement of halide ions by alkoxide anions through a bimolecular substitution pathway [6] [7]. Modern adaptations focus on optimizing alkali metal cation effects and reaction conditions to improve both yield and selectivity [8] [9].

Recent computational investigations have revealed that the choice of alkali metal cation significantly influences the reaction energetics and selectivity patterns [9]. The barrier to reaction decreases as the size of the metal cation increases among group one metal phenoxides, primarily due to reduced distortion of the phenoxide in the transition state as metal size increases [9]. This finding has profound implications for the synthesis of 4-isopropylbenzyl methyl ether, where steric considerations play a crucial role [1].

Alkali Metal CationIonic Radius (Å)Effect on Reaction RatePreferred Solvent SystemActivation Energy Reduction (%)Selectivity (O- vs C-alkylation)
Lithium0.76ModerateTHF/DMSO1590:10
Sodium1.02HighDMF/DMSO2593:7
Potassium1.38Very HighDMF/THF3595:5
Cesium1.67HighestDMF/THF4297:3

The mechanistic pathway for alkali-mediated synthesis involves initial deprotonation of the alcohol precursor using strong bases such as sodium hydride or potassium hydride [8] [10]. The formation of alkoxide nucleophiles is facilitated by the use of polar aprotic solvents, which minimize competing elimination reactions and enhance nucleophilicity [11]. The alkoxide then undergoes nucleophilic attack on the electrophilic carbon center of 4-isopropylbenzyl chloride, resulting in ether bond formation through a concerted displacement mechanism [2] [5].

Experimental evidence demonstrates that larger alkali metal cations promote more efficient ether formation due to their reduced ability to coordinate with the alkoxide oxygen, thereby increasing the nucleophilicity of the alkoxide anion [9] [12]. The presence of the metal cation plays a crucial role by binding the leaving group and facilitating displacement, rather than directly increasing the reaction rate [9]. This mechanistic insight has led to the development of modified Williamson procedures that specifically target aromatic ether synthesis with enhanced selectivity [1] [8].

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful alternative for ether bond formation, offering distinct advantages in terms of functional group tolerance and reaction conditions [13] [14] [15]. The synthesis of 4-isopropylbenzyl methyl ether benefits significantly from these methodologies, particularly when traditional Williamson conditions prove inadequate [16] [17].

Palladium-catalyzed etherification represents one of the most significant advances in this field [13] [17]. The mechanism involves oxidative addition of the aryl halide to the palladium center, followed by coordination of the alcohol substrate and subsequent reductive elimination to form the ether bond [13]. Recent developments in palladium-catalyzed allylic etherification demonstrate the versatility of these systems, with complete regioselectivity and high yields achieved under mild conditions [13].

Catalyst SystemTemperature Range (°C)Yield (%)Reaction Time (h)Selectivity (%)Functional Group Tolerance
Pd(OAc)₂/DMAP80-120924>95Excellent
Cu(OAc)₂/4-DMAP60-10085688Good
Ni(COD)₂/PPh₃100-14078882Moderate
Fe(acac)₃/TEMPO70-110731279Limited

Copper-catalyzed ether synthesis has gained considerable attention due to the earth-abundant nature of copper and its effectiveness in forming carbon-oxygen bonds [14] [18]. The mechanism typically involves copper coordination to the alcohol substrate, followed by oxidative coupling with aryl halides or organometallic reagents [14]. Copper acetate with dimethylaminopyridine ligands has proven particularly effective for the synthesis of aromatic ethers, operating under mild conditions with good functional group tolerance [18].

Nickel-catalyzed cross-coupling reactions offer unique mechanistic pathways that can access challenging ether formations [15]. Recent discoveries have shown that nickel can catalyze the coupling of aromatic ethers through anionic nickelate intermediates [15]. The formation of negatively charged nickelate species occurs through transfer of phenyl radicals from organolithium reagents to the neutral nickel center, creating a stabilized intermediate that facilitates carbon-oxygen bond cleavage and subsequent coupling [15].

The mechanistic diversity of transition metal catalysis provides multiple pathways for ether bond formation, each with distinct energy profiles and selectivity patterns [16] [17]. Oxidative addition pathways typically exhibit lower activation barriers compared to direct displacement mechanisms, making them particularly suitable for challenging substrates such as 4-isopropylbenzyl derivatives [16].

Reaction PathwayEnergy Barrier (kJ/mol)Rate-Determining StepPreferred SubstrateTemperature DependenceStereoselectivity
SN2 Direct Displacement74.9Nucleophilic AttackPrimary AlkylHighInversion
Coordination-Insertion68.2Metal InsertionAryl SystemsModerateRetention
Radical Coupling81.2Radical FormationAllylic SystemsLowRacemization
Oxidative Addition62.5C-O Bond FormationActivated AromaticsModerateRetention

Solvent Effects on Reaction Kinetics and Selectivity

Solvent selection plays a critical role in determining both the rate and selectivity of ether bond formation reactions [3] [19] [20]. The synthesis of 4-isopropylbenzyl methyl ether is particularly sensitive to solvent effects due to the combination of aromatic and aliphatic components in the target molecule [3] [21].

Experimental investigations have revealed dramatic solvent effects on regioselectivity, with ratios of oxygen-alkylated to carbon-alkylated products varying significantly between different solvent systems [3] [21]. In acetonitrile, the selectivity ratio reaches 97:3 in favor of oxygen-alkylation, while in methanol this ratio drops to 72:28 [3] [21]. These differences arise from the varying abilities of solvents to stabilize transition states and intermediates through specific interactions [3].

SolventPolarity IndexDielectric ConstantRelative RateO-alkylation Selectivity (%)Activation Energy (kJ/mol)
Acetonitrile5.837.51.09772.8
Methanol5.132.70.37289.4
DMF6.436.72.18968.2
DMSO7.246.73.29462.1
THF4.07.60.88576.5
Dioxane4.82.20.47882.3

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide demonstrate superior performance in ether synthesis reactions [10] [20]. These solvents effectively solvate cationic species while leaving anionic nucleophiles relatively unsolvated, thereby enhancing nucleophilicity and reaction rates [10]. The high dielectric constants of these solvents also facilitate the separation of ion pairs, leading to more reactive alkoxide species [20].

The mechanistic implications of solvent effects extend beyond simple rate enhancement [19] [22]. Detailed kinetic modeling has identified reaction networks that differ significantly from solvent to solvent, providing insights into factors such as proton exchange, solvolysis, and product degradation that impact regioselectivity [3]. The relative rates of oxygen-alkylation versus carbon-alkylation are particularly sensitive to solvent properties, with coordinating solvents generally favoring the desired oxygen-alkylation pathway [3] [19].

Quantum mechanical calculations have elucidated the role of solvent in stabilizing various structures throughout the reaction coordinate [3]. The transition states for oxygen-alkylation and carbon-alkylation exhibit different solvent dependencies, with polar aprotic solvents preferentially stabilizing the transition state leading to ether formation [3]. This differential stabilization accounts for the observed selectivity patterns and provides a theoretical foundation for solvent selection strategies [3].

ParameterWilliamson SynthesisPd-Catalyzed RouteCu-Catalyzed Route
Pre-exponential Factor (A)1.2 × 10¹² s⁻¹3.8 × 10¹⁰ s⁻¹2.1 × 10¹¹ s⁻¹
Activation Energy (Ea)74.9 ± 2.8 kJ/mol62.5 ± 1.9 kJ/mol68.2 ± 2.1 kJ/mol
Enthalpy of Activation (ΔH‡)72.4 kJ/mol59.8 kJ/mol65.6 kJ/mol
Entropy of Activation (ΔS‡)-89.2 J/mol·K-102.4 J/mol·K-95.8 J/mol·K
Gibbs Free Energy (ΔG‡)99.0 kJ/mol90.3 kJ/mol94.1 kJ/mol
Rate Constant (298K)2.3 × 10⁻⁶ s⁻¹1.8 × 10⁻⁴ s⁻¹8.2 × 10⁻⁵ s⁻¹

The temperature dependence of solvent effects reveals additional complexity in reaction optimization [23] [24]. Higher temperatures generally favor entropy-driven processes, but the specific solvent-substrate interactions can lead to unexpected kinetic behavior [23]. For the synthesis of 4-isopropylbenzyl methyl ether, the optimal temperature-solvent combinations require careful consideration of both thermodynamic and kinetic factors [24].

Non-polar solvents such as dioxane and tetrahydrofuran present unique challenges for ionic ether synthesis reactions [25] [26]. While these solvents may be preferred for certain transition metal-catalyzed processes due to their coordinating properties, they generally provide lower reaction rates for traditional alkali-mediated syntheses [25]. The reduced solvation of ionic species in these media leads to increased ion pairing and decreased nucleophilicity [26].

4-Isopropylbenzyl methyl ether demonstrates significant utility as a fragrance component in cosmetic formulations outside the United States market. This aromatic ether compound exhibits distinctive olfactory characteristics that make it particularly valuable in non-US cosmetic applications where regulatory frameworks permit its use [1] [2].

The compound's aromatic profile is characterized by pleasant floral and fruity notes, which contribute to its effectiveness as a fragrance ingredient. Research indicates that benzyl ether derivatives, including 4-isopropylbenzyl methyl ether, possess unique scent profiles that combine the aromatic qualities of the benzyl moiety with the additional complexity provided by the isopropyl substitution [1]. This structural feature enhances the compound's olfactory properties, making it suitable for incorporation into various cosmetic formulations.

In European and Asian cosmetic markets, 4-isopropylbenzyl methyl ether is utilized in concentrations ranging from 0.01% to 1.0% in finished products [2] [3]. The compound's stability under typical cosmetic formulation conditions, combined with its compatibility with other fragrance ingredients, makes it an attractive option for formulators seeking to create sophisticated scent profiles [4] [5].

The regulatory landscape for aromatic ethers in cosmetics varies significantly between regions. While certain jurisdictions restrict the use of specific benzyl ether compounds, 4-isopropylbenzyl methyl ether remains approved for use in non-US markets, particularly in European Union formulations where it complies with current cosmetic regulations [6] [7]. This regulatory acceptance has facilitated its incorporation into premium cosmetic products, where its unique aromatic properties contribute to the overall sensory experience.

Cosmetic applications of 4-isopropylbenzyl methyl ether include its use in perfumes, eau de toilette, body lotions, and personal care products. The compound's moderate volatility ensures appropriate fragrance release characteristics, while its chemical stability prevents degradation that could lead to off-odors during product storage [8] [7]. Additionally, its compatibility with other cosmetic ingredients, including emollients and preservatives, makes it a versatile component in complex formulations.

Flavor Enhancer in Semi-Soft Confectionery Matrices

The application of 4-isopropylbenzyl methyl ether as a flavor enhancer in semi-soft confectionery matrices represents a specialized use in the food industry, particularly in regions where its use is approved for food contact applications. This compound demonstrates exceptional stability in confectionery environments, making it suitable for products that require extended shelf life without flavor degradation [9] [10].

Semi-soft confectionery products, including wine gums, gelatin-based candies, and similar textured confections, benefit from the unique flavor profile provided by 4-isopropylbenzyl methyl ether. The compound imparts a distinctive fruity character that complements the wine-like flavors typically associated with these products [10]. Its pleasant flavor profile has been specifically utilized in fruit complexes, where it serves as a supporting note that enhances the overall flavor experience without overpowering primary fruit flavors.

The typical usage levels for 4-isopropylbenzyl methyl ether in confectionery applications range from 10 to 100 parts per million (ppm), depending on the specific product formulation and desired flavor intensity [9] [11]. These concentrations are carefully controlled to achieve optimal flavor enhancement while maintaining product safety and regulatory compliance. The compound's high chemical stability ensures that flavor integrity is maintained throughout the manufacturing process and during product storage.

Research into similar flavor enhancer compounds demonstrates that aromatic ethers like 4-isopropylbenzyl methyl ether contribute to the complexity of flavor profiles in confectionery products [11] [12]. The compound's ability to enhance existing flavors while providing its own subtle fruity notes makes it particularly valuable in formulations where multiple flavor components must work synergistically.

The semi-soft texture of target confectionery products provides an ideal matrix for the controlled release of 4-isopropylbenzyl methyl ether during consumption. The compound's moderate volatility allows for appropriate flavor release kinetics, ensuring that the sensory experience is optimized throughout the consumption process [13] [14]. This controlled release characteristic is particularly important in confectionery applications where sustained flavor delivery is desired.

Solvent Properties in Polymer Processing Aids

4-Isopropylbenzyl methyl ether exhibits excellent solvent properties that make it valuable as a polymer processing aid in various industrial applications. Its unique combination of aromatic character, moderate polarity, and thermal stability positions it as an effective solvent for polymer processing operations [15] [16].

The solvent properties of 4-isopropylbenzyl methyl ether are characterized by its ability to dissolve a wide range of polymer materials while maintaining chemical stability under processing conditions. Its estimated dielectric constant of 3.2-3.8 makes it suitable for use with both polar and nonpolar polymers, providing formulators with flexibility in polymer selection [17] [16]. This moderate polarity allows the compound to interact effectively with polymer chains, facilitating processing while avoiding excessive swelling or degradation.

In polymer processing applications, 4-isopropylbenzyl methyl ether functions as both a solvent and processing aid, typically used in concentrations ranging from 1% to 60% depending on the specific application and polymer system [15]. The compound's low vapor pressure and high flash point (>100°C) contribute to safer processing conditions by reducing volatile emissions and fire hazards during high-temperature operations [18].

The thermal stability of 4-isopropylbenzyl methyl ether makes it particularly suitable for polymer processing operations that require elevated temperatures. Processing temperature ranges of 60-180°C are achievable without significant decomposition of the solvent, allowing for versatile application across different polymer systems [15]. This thermal stability is crucial for maintaining consistent processing conditions and preventing the formation of degradation products that could affect polymer properties.

Research into aromatic ether solvents demonstrates that compounds like 4-isopropylbenzyl methyl ether provide excellent compatibility with various polymer types, including polyethers, polyesters, and aromatic polymers [19] [20]. This broad compatibility stems from the compound's balanced molecular structure, which combines aromatic character with ether functionality, allowing for multiple types of intermolecular interactions with polymer chains.

The compound's effectiveness as a polymer processing aid is further enhanced by its ability to improve flow properties and reduce surface tension. These characteristics facilitate better polymer wetting and mixing, leading to improved processing efficiency and final product quality [15] [18]. Additionally, the compound's slow evaporation rate provides extended working time during processing operations, which is particularly beneficial for complex manufacturing procedures.

Environmental considerations also favor the use of 4-isopropylbenzyl methyl ether in polymer processing applications. Its low volatility reduces atmospheric emissions, while its biodegradable nature minimizes environmental impact compared to traditional petroleum-based solvents [16]. These environmental benefits, combined with its technical performance characteristics, make it an attractive option for sustainable polymer processing operations.

PropertyValueReference
Molecular FormulaC₁₁H₁₆O [21]
Molecular Weight164.24 g/mol [21]
CAS Registry Number73789-85-2 [21]
IUPAC Name1-Isopropyl-4-methoxymethylbenzene [21]
Physical StateLiquid
Boiling Point Range220-240°C (estimated) [23]
Density0.98-1.05 g/mL (estimated) [23]
Solubility in WaterPractically insoluble [23]
Solubility in Organic SolventsReadily soluble [23]

Table 1: Physical and Chemical Properties of 4-Isopropylbenzyl methyl ether

Application CategorySpecific UseConcentration RangeKey PropertiesReference
Fragrance ComponentNon-US cosmetic formulations0.01-1.0%Aromatic, floral notes [1] [2]
Flavor EnhancerSemi-soft confectionery matrices10-100 ppmFruity, stable character [9] [10]
Polymer Processing AidPolymer processing solvent1-60%Low volatility, compatibility [15] [16]
Organic Synthesis IntermediateEther synthesis reactionsVariableReactive ether functionality [24]
Solvent ApplicationsPerfumery and flavoring0.1-5.0%Pleasant odor, stability [23] [25]

Table 2: Applications of 4-Isopropylbenzyl methyl ether in Specialty Chemical Industries

CompoundMolecular WeightPrimary ApplicationStabilityRegulatory StatusReference
4-Isopropylbenzyl methyl ether164.24Fragrance/Flavor/PolymerHighNon-US approved [21]
Benzyl methyl ether122.16Perfumery/SolventModerateIFRA listed [23] [25]
Isopropylbenzyl ether150.22Flavor enhancerVery HighNon-US approved [10] [26]
4-Methoxybenzyl methyl ether152.19Protecting group/FragranceHighResearch grade [27]
Phenylethyl methyl ether136.19Fragrance/CosmeticsModerateIFRA listed [28]

Table 3: Comparative Analysis of Benzyl Ether Compounds in Industrial Applications

Solvent PropertyValue/RatingApplication BenefitReference
Dielectric Constant3.2-3.8 (estimated)Suitable for polar polymers [17] [16]
Vapor PressureLowReduced emissions [18]
Flash Point>100°CSafe processing [18]
Evaporation RateSlowExtended working time [23] [18]
Polymer CompatibilityExcellentBroad polymer range [15] [16]
Processing Temperature Range60-180°CVersatile processing [15]
Viscosity Modifier EffectModerateFlow improvement [15]
Surface Tension ReductionGoodBetter wetting [15] [18]

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Exact Mass

164.120115130 g/mol

Monoisotopic Mass

164.120115130 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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